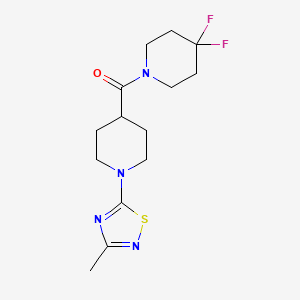![molecular formula C18H20FN3O4 B15120486 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B15120486.png)
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperidine ring, a pyrimidine ring, and fluorinated and methoxylated benzoyl groups, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving piperidine-4-carboxylic acid and 3-fluoro-4-methoxybenzoyl chloride.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-methoxypyrimidine under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorinated and methoxylated benzoyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: Shares the fluorinated and methoxylated benzoyl group but lacks the piperidine and pyrimidine rings.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Similar in having a piperidine ring and fluorinated benzoyl group but differ in the heterocyclic core.
Uniqueness
2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is unique due to its combination of structural features, including the piperidine and pyrimidine rings, and the specific substitution pattern on the benzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C18H20FN3O4 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
(3-fluoro-4-methoxyphenyl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
InChI |
InChI=1S/C18H20FN3O4/c1-24-14-10-20-18(21-11-14)26-13-5-7-22(8-6-13)17(23)12-3-4-16(25-2)15(19)9-12/h3-4,9-11,13H,5-8H2,1-2H3 |
InChI 键 |
VPFLYRBVCMXPMH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15120403.png)

![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15120423.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B15120430.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15120431.png)
![1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B15120440.png)
![4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120448.png)
![5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B15120453.png)
![4,6-Dimethyl-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B15120459.png)
![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15120469.png)
![2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15120477.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15120482.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15120492.png)
![2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120500.png)
